molecular formula C7H10O2 B1660726 (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 82442-72-6

(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B1660726
CAS No.: 82442-72-6
M. Wt: 126.15 g/mol
InChI Key: CTLLMXVSHAUPFO-RFZPGFLSSA-N
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Description

(1S,5R)-6,6-Dimethyl-3-oxabicyclo[310]hexan-2-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable ketone with a diazo compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a catalyst, such as a transition metal complex, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially opening the oxirane ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form reactive intermediates. These intermediates can then interact with various biological molecules, influencing metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one: A stereoisomer with different spatial arrangement.

    Cyclopropane derivatives: Compounds with similar cyclopropane rings but different substituents.

    Oxirane derivatives: Compounds with oxirane rings but different fused ring systems.

Uniqueness

(1S,5R)-6,6-Dimethyl-3-oxabicyclo[310]hexan-2-one is unique due to its specific stereochemistry and the combination of an oxirane ring fused to a cyclopropane ring

Properties

IUPAC Name

(1S,5R)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(2)4-3-9-6(8)5(4)7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLLMXVSHAUPFO-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)OC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]1C(=O)OC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452426
Record name (1R, 5S)-6,6-dimethyl-3-oxabicyclo [3.1.0] hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82442-72-6
Record name (1R, 5S)-6,6-dimethyl-3-oxabicyclo [3.1.0] hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methyl-2-butenyl diazoacetate (980 mg, 6.4 mmoles) in dioxane (15 ml) was added dropwise to a solution of bis[2-butoxy-α-[2-butoxy-5-(1,1-dimethylethyl)phenyl]-5-(1,1-dimethylethyl)-α-[(S)-1-[[2-hydroxyphenyl)methylene]amino]ethyl]benzenemethanolate (2-)]copper (83 mg, 0.064 mmole) in dioxane (55 ml) at 110°. When the evolution of nitrogen started, the temperature was slowly lowered to 52°-3°. The addition took 5.5 hours, and the evolution of almost theoretical amounts of nitrogen was observed. After the addition was completed, the reaction mixture was stirred at 52°-3° for 2 hours, evaporated to dryness, and distilled under vacuum to afford 6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane enriched with the (1R,5S) isomer (500 mg). The optical rotation of the product was [α]D29 =-53.5° (CHCl3).
Quantity
980 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis[2-butoxy-α-[2-butoxy-5-(1,1-dimethylethyl)phenyl]-5-(1,1-dimethylethyl)-α-[(S)-1-[[2-hydroxyphenyl)methylene]amino]ethyl]benzenemethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
83 mg
Type
catalyst
Reaction Step One
Name
6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane

Synthesis routes and methods II

Procedure details

A solution of 3-methyl-2-butenyl diazoacetate (41.3 mmole, 6.36 g) in dioxane (20 ml) was added dropwise to a refluxing solution of cupric acetylacetonate (1.03 mmole, 0.27 g) in dioxane (400 ml) over a period of 7 hours under an argon atmosphere. After completion of the addition, the reaction mixture was heated under reflux for 1 hour. The crude reaction mixture was distilled to afford (±)-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane (3.85 g, 75% yield); bp 110°, 16 mm Hg.
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Name
(±)-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane
Yield
75%

Synthesis routes and methods III

Procedure details

1.46 g of a solution containing 1.20 g of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (9.49 mmol, yield based on ethyl cis-3-acetoxymethyl-2,2-dimethylcyclopropanecarboxylate: 99.4%, (1R, 5S)-body had an optical purity of 92.8% ee) was obtained in the same manner as in Example 7 excepting that pH was 1 in extracting 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one with toluene in Example 2. In this toluene solution, 0.062 g (0.43 mmol) of trans-3-hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid was present.
[Compound]
Name
solution
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.062 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
(1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 2
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 3
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 4
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 5
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 6
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

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